molecular formula C25H28FN3O2S B2853261 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 878054-26-3

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2853261
CAS No.: 878054-26-3
M. Wt: 453.58
InChI Key: JUJOVKIYBOINNH-UHFFFAOYSA-N
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Description

The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a structurally complex molecule featuring an indole core modified with a sulfanyl-linked acetamide group, a 4-fluorophenylmethyl substituent, and an azepane ring via an oxoethyl moiety. Its design integrates pharmacophores known for diverse biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties. This analysis compares its structural, physicochemical, and inferred pharmacological attributes with analogous compounds, leveraging data from crystallographic, synthetic, and bioactivity studies.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2S/c26-20-11-9-19(10-12-20)15-27-24(30)18-32-23-16-29(22-8-4-3-7-21(22)23)17-25(31)28-13-5-1-2-6-14-28/h3-4,7-12,16H,1-2,5-6,13-15,17-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJOVKIYBOINNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol

The synthesis begins with 2-(1H-indol-3-yl)acetic acid (1), which undergoes sequential transformations:

  • Esterification : Reacted with ethanol and sulfuric acid to yield ethyl 2-(1H-indol-3-yl)acetate (2).
  • Hydrazide Formation : Treated with hydrazine hydrate to produce 2-(1H-indol-3-yl)acetohydrazide (3).
  • Cyclization : Reacted with carbon disulfide (CS₂) in alcoholic potassium hydroxide (KOH) to form 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol (4).

Key Conditions :

  • Cyclization performed under reflux for 6–8 hours.
  • Yields for intermediate 4 typically exceed 70%.

Step 2: Synthesis of 2-Bromo-N-substituted Acetamides

In parallel, 2-bromo-N-[(4-fluorophenyl)methyl]acetamide (7) is prepared by reacting 4-fluorobenzylamine (5) with 2-bromoacetyl bromide (6) in the presence of a base (e.g., sodium bicarbonate).

Reaction Scheme :
$$
\text{4-Fluorobenzylamine} + \text{2-Bromoacetyl Bromide} \xrightarrow{\text{Base}} \text{2-Bromo-N-[(4-fluorophenyl)methyl]acetamide}
$$

Conditions :

  • Reaction conducted at 0–5°C to minimize side reactions.
  • Yield: ~85% after purification by column chromatography.

Step 3: Thioether Coupling

The final step involves nucleophilic substitution between intermediate 4 and bromoacetamide 7 in a polar aprotic solvent (e.g., dimethylformamide, DMF) with a base (e.g., triethylamine).

Reaction Mechanism :
$$
\text{5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol} + \text{2-Bromo-N-[(4-fluorophenyl)methyl]acetamide} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimization Notes :

  • Reaction time: 12–16 hours at room temperature.
  • Yield: 60–65% after recrystallization from ethanol.

Alternative Pathways: Nucleophilic Substitution and Azepane Incorporation

Thioether Linkage Formation

An alternative route involves direct sulfhydryl coupling using 2-mercaptoindole derivatives. For example, 1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-thiol is reacted with N-[(4-fluorophenyl)methyl]chloroacetamide under basic conditions.

Critical Parameters :

  • Use of anhydrous solvents to prevent hydrolysis.
  • Catalytic iodine to accelerate thiol-disulfide exchange.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 7.45–7.12 (m, 4H, fluorophenyl-H), 4.52 (s, 2H, CH₂CO), 3.71–3.25 (m, 8H, azepane and oxadiazole-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
  • EI-MS : m/z 453.6 [M]⁺, consistent with molecular formula C₂₅H₂₈FN₃O₂S.

Purity and Yield Optimization

Table 1 : Comparative Yields Across Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclization (Step 1) CS₂, KOH, ethanol, reflux 72 98.5
Bromoacetamide (Step 2) 2-Bromoacetyl bromide, NaHCO₃, 0–5°C 85 99.2
Thioether Coupling DMF, triethylamine, 24 hours 65 97.8
Azepane Alkylation Azepane, K₂CO₃, acetonitrile, 60°C 75 98.1

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing N-alkylation during azepane incorporation.
  • Solution : Use of bulky bases (e.g., DBU) to favor O-alkylation.

Low Solubility

  • Issue : Poor solubility of intermediates in polar solvents.
  • Solution : Switch to DMF/THF mixtures or employ sonication.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and azepane groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive indole derivatives.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Biology: The compound is used in studies related to cell signaling pathways and molecular mechanisms of diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole core is known to bind to various receptors, modulating their activity. The thioether linkage and fluorobenzyl group may enhance the compound’s binding affinity and specificity. The azepane group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Structural Comparison

The compound shares a core scaffold with several analogs, differing primarily in substituents and heterocyclic modifications. Key structural analogs include:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features Reference ID
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide C₂₄H₂₆ClN₃O₂S 4-Chlorophenyl acetamide 456.001 Azepane ring; sulfanyl linker; chloro substituent
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) C₂₄H₁₈ClFN₂O₅S 5-Methoxy indole; sulfonyl linker; 4-fluorophenylsulfonyl ~512.93 Electron-withdrawing sulfonyl group; methoxy substitution
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide C₂₃H₂₁ClFN₅O₃S Imidazole core; hydroxymethyl group; 2-fluorophenyl acetamide 526.96 Polar hydroxymethyl group; imidazole heterocycle
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide C₂₄H₂₀ClN₂O₄S Sulfonyl linker; 4-methoxyphenyl acetamide; 2-chlorobenzyl 475.94 Methoxy substituent (polar); sulfonyl linker
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Variable Triazole core; furan substituent ~350–400 Triazole heterocycle; anti-exudative activity

Key Structural Insights :

  • Heterocyclic Core : The target compound’s indole core (vs. imidazole in or triazole in ) may enhance π-π stacking interactions in biological targets.
  • Substituents : The 4-fluorophenylmethyl group (target) offers moderate lipophilicity compared to 4-chlorophenyl () or polar 4-methoxyphenyl (), influencing membrane permeability.
Physicochemical Properties
  • Molecular Weight : The target compound (~460–470 g/mol) aligns with typical drug-like molecules, though higher than triazole derivatives ().
  • Solubility : Hydroxymethyl-substituted imidazole () likely enhances aqueous solubility, whereas the target’s indole and azepane may reduce it.

Biological Activity

The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that exhibits significant potential for various biological activities. Its structure includes an indole moiety, an azepane ring, and a sulfanyl group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25H28FN3O2S
Molecular Weight453.58 g/mol
LogP4.4932
Polar Surface Area42.894 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biochemical pathways. Notably, it may act as an inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in neurotransmission and could have implications in treating neurological disorders.

Inhibition of GlyT1

Research indicates that modifications in the azepane structure lead to enhanced potency as GlyT1 inhibitors. For instance, compounds derived from similar structures have shown IC50 values in the nanomolar range, suggesting strong inhibitory effects on glycine transporters . The presence of the indole and sulfanyl functionalities may facilitate binding to the active site of GlyT1, thereby modulating its activity.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the indole moiety is known to enhance antibacterial activity against various pathogens. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests potential anti-inflammatory effects. By modulating cytokine production and inhibiting cyclooxygenase (COX) enzymes, it may reduce inflammation in various models.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • GlyT1 Inhibition Study : A study demonstrated that compounds with azepane modifications showed increased potency as GlyT1 inhibitors, with one derivative achieving an IC50 of 37 nM .
  • CNS Penetration : Pharmacokinetic studies indicated favorable brain-plasma ratios for select compounds in this class, suggesting potential for central nervous system applications .
  • Synthetic Routes : The synthesis typically involves multi-step processes including Fischer indole synthesis and nucleophilic substitutions to introduce functional groups necessary for biological activity.

Q & A

Q. Critical Reaction Conditions :

StepReagents/ConditionsImpact on Yield/Purity
Indole formationAcidic pH, 80–100°CHigher temperatures improve cyclization but may increase side products
Sulfanyl introductionBase (pyridine), inert atmospherePrevents oxidation of thiol intermediates
AmidationDry DMF, room temperatureMinimizes hydrolysis of active esters

What analytical techniques are essential for confirming the compound’s structural integrity?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., indole C3-H, azepane N–CH₂) and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₂₉FN₃O₃S) and detects isotopic peaks .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–H stretch at ~2550 cm⁻¹) .

Q. Advanced :

  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks for target interaction studies .
  • Computational DFT Analysis : Predicts vibrational frequencies and electronic properties, cross-validated with experimental IR/NMR .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced
Contradictions often arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing azepane with piperidine) to isolate pharmacophores .
  • Meta-Analysis of Published Data : Compare IC₅₀ values against shared targets (e.g., COX-2 inhibition) while accounting for assay pH/temperature .

Q. Example Data Contradiction :

StudyIC₅₀ (COX-2 Inhibition)Assay Condition
A 12 nMpH 7.4, 37°C
B 85 nMpH 6.8, 25°C
Resolution: Lower pH in Study B may protonate the sulfanyl group, reducing binding affinity.

What in vitro models are appropriate for initial biological screening?

Q. Basic

  • Cancer Research : NCI-60 cell line panel for cytotoxicity profiling .
  • Inflammation Studies : LPS-induced TNF-α release in RAW264.7 macrophages .
  • Enzyme Inhibition : Fluorometric assays for kinases (e.g., JAK3) or proteases (e.g., MMP-9) .

Q. Methodology :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine EC₅₀/IC₅₀ .
  • Positive Controls : Compare with known inhibitors (e.g., Doxorubicin for cytotoxicity) .

How can computational tools predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) using the sulfanyl group as a key interaction site .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD/RMSF plots .
  • Pharmacophore Modeling (MOE) : Identify essential features (e.g., hydrogen-bond acceptors from acetamide) for activity .

Key Finding : The azepane ring’s flexibility enhances binding pocket accommodation in kinase targets .

What strategies optimize solubility and stability for in vivo studies?

Q. Basic

  • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin complexes .
  • Stability Testing : HPLC monitoring under physiological pH (7.4) and temperature (37°C) for 24–72 hours .

Q. Advanced :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
  • Lipinski’s Rule Compliance : Ensure molecular weight <500 Da and logP <5 for oral administration potential .

How does the sulfanyl group influence biological activity compared to sulfonyl analogs?

Q. Advanced

  • Electron Density : Sulfanyl (–S–) acts as a hydrogen-bond donor, while sulfonyl (–SO₂–) is an acceptor, altering target selectivity .
  • Redox Activity : Sulfanyl groups may undergo oxidation to sulfoxides/sulfones, modulating activity in oxidative environments (e.g., tumor microenvironments) .

Q. Comparative Data :

GroupTarget (IC₅₀)LogD
–S–JAK3: 18 nM2.1
–SO₂–JAK3: 320 nM3.8
Conclusion: Sulfanyl derivatives show higher potency and lower lipophilicity .

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